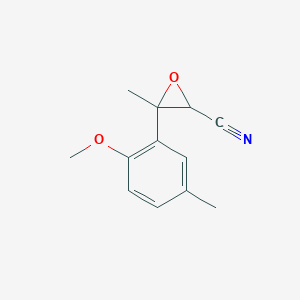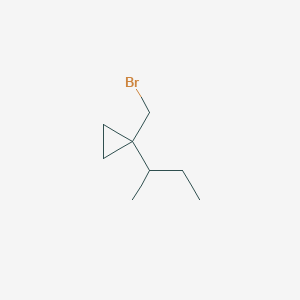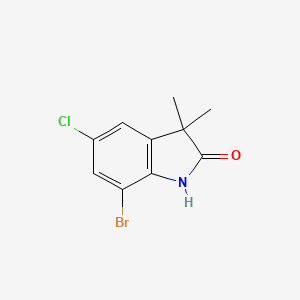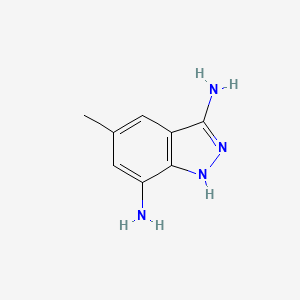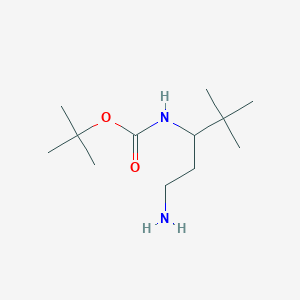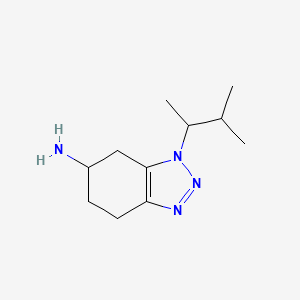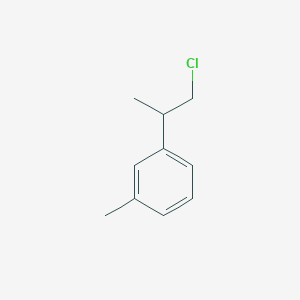
1-(1-Chloropropan-2-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropan-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a methyl group and a 1-chloropropan-2-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)-3-methylbenzene can be synthesized through several methods. One common route involves the alkylation of 3-methylbenzene (toluene) with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloropropan-2-yl)-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-(1-Chloropropan-2-yl)-2-methylbenzene: Another positional isomer with different chemical properties.
1-(1-Chloropropan-2-yl)-3-ethylbenzene: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
1-(1-Chloropropan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The presence of both a methyl group and a 1-chloropropan-2-yl group provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
YFAKRGSMPRBZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


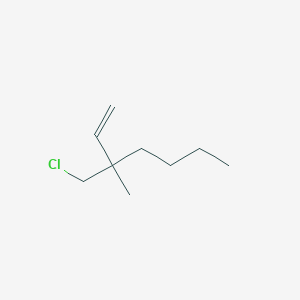
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B15256007.png)
